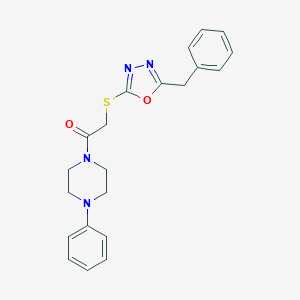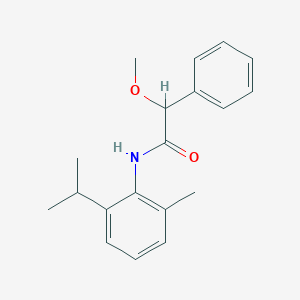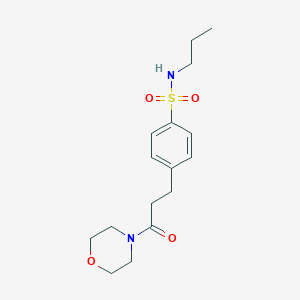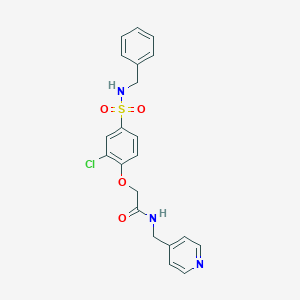
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a combination of oxadiazole, thioether, and piperazine moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative.
Thioether formation: The oxadiazole can be reacted with a thiol to introduce the thioether linkage.
Piperazine attachment: The final step involves the reaction of the thioether intermediate with a piperazine derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzyl or phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its pharmacological activities.
Industry: Used in the synthesis of other chemical compounds or materials.
Mecanismo De Acción
The mechanism of action for compounds like 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, while the piperazine moiety may enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)ethanone
- 1-(4-Phenylpiperazin-1-yl)ethanone
- 5-Benzyl-1,3,4-oxadiazole derivatives
Uniqueness
The combination of the oxadiazole, thioether, and piperazine moieties in 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone provides a unique structural framework that may result in distinct pharmacological properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20(25-13-11-24(12-14-25)18-9-5-2-6-10-18)16-28-21-23-22-19(27-21)15-17-7-3-1-4-8-17/h1-10H,11-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIBXJMNBVWQEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{4-[(propylamino)sulfonyl]phenyl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B427069.png)

![2-[methyl(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B427073.png)
![2-[3,4-dimethyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427074.png)
![2-[2,4-dimethyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427075.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427078.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B427080.png)

![N-(2-methoxyethyl)-2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B427083.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B427085.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]propanamide](/img/structure/B427086.png)
![2-[(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B427091.png)
![2-[methyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B427092.png)
